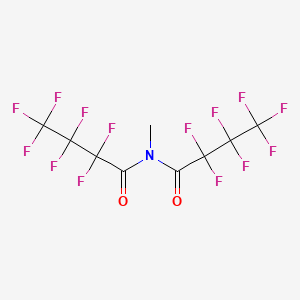

N-Methyl-bis-heptafluorobutyramide

Description

The exact mass of the compound N-Methyl-bis-heptafluorobutyramide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N-Methyl-bis-heptafluorobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-bis-heptafluorobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQYNSPESDDJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F14NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344572 | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73980-71-9 | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-bis-heptafluorobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-bis-heptafluorobutyramide

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Methyl-bis-heptafluorobutyramide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the handling and characterization of this highly fluorinated compound.

Introduction and Molecular Structure

N-Methyl-bis-heptafluorobutyramide, with the molecular formula C9H3F14NO2, is a perfluorinated imide. Its structure features a central nitrogen atom bonded to a methyl group and two heptafluorobutyryl groups. This configuration results in a molecule with high thermal and chemical stability, characteristic of many per- and polyfluoroalkyl substances (PFAS). The strong electron-withdrawing nature of the two heptafluorobutyryl groups significantly influences the chemical properties of the central nitrogen atom and the overall molecule.

The structural formula of N-Methyl-bis-heptafluorobutyramide is:

Caption: Proposed workflow for the synthesis of N-Methyl-bis-heptafluorobutyramide.

Chemical Reactivity and Stability

Stability: N-Methyl-bis-heptafluorobutyramide is expected to be a highly stable compound. The carbon-fluorine bonds are exceptionally strong, rendering the perfluoroalkyl chains resistant to chemical attack and thermal degradation. The imide linkage is also relatively stable, though it represents the most likely site of reactivity.

Reactivity:

-

Hydrolysis: While more stable than their non-fluorinated counterparts, perfluorinated imides can undergo hydrolysis under strong acidic or basic conditions to yield methylamine and heptafluorobutyric acid. The rate of hydrolysis is expected to be significantly slower than for non-fluorinated imides.

-

Nucleophilic Attack: The carbonyl carbons are highly electrophilic due to the electron-withdrawing heptafluorobutyl groups. They are susceptible to attack by strong nucleophiles.

-

Reduction: The carbonyl groups can be reduced by strong reducing agents like lithium aluminum hydride, though the reaction conditions would likely need to be harsh.

Spectroscopic Characterization (Predicted)

-

¹H NMR: A singlet peak is expected for the methyl protons (N-CH₃), likely in the range of 2.5-3.5 ppm.

-

¹³C NMR: Resonances are expected for the methyl carbon, the two equivalent carbonyl carbons, and the carbons of the two equivalent heptafluorobutyl chains. The carbonyl carbons will appear significantly downfield.

-

¹⁹F NMR: Complex multiplets are expected for the CF₃, CF₂, and CF₂ groups of the heptafluorobutyl chains.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the C=O stretching of the imide group are expected in the region of 1700-1750 cm⁻¹. Strong C-F stretching bands will also be prominent, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (Electron Impact - EI): The molecular ion peak (M⁺) at m/z 423 may be observed. Common fragmentation patterns would likely involve the loss of a heptafluorobutyl group (C₃F₇), a carbonyl group (CO), or cleavage of the N-C bond.

Potential Applications

While specific applications for N-Methyl-bis-heptafluorobutyramide have not been widely reported, its properties suggest potential utility in several areas, drawing parallels from structurally similar bis(perfluoroalkanesulfonyl)imides:

-

Electrolytes for Batteries: The lithium salt of the corresponding de-methylated imide could serve as a stable electrolyte in lithium-ion batteries, offering high thermal and electrochemical stability.

-

Catalysis: As a non-coordinating or weakly coordinating anion in its de-methylated, deprotonated form, it could be used in Lewis acid catalysis.

-

Surfactants: The amphiphilic nature of the molecule (polar imide head and non-polar fluorinated tails) suggests potential as a specialty surfactant, particularly in fluorinated systems or for creating fluorinated coatings. [1]* Gas Chromatography: Derivatizing agents with similar structures are used in gas chromatography to improve the volatility and thermal stability of analytes.

Safety and Handling

As with all perfluorinated compounds, N-Methyl-bis-heptafluorobutyramide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. Due to the persistence of many PFAS compounds in the environment, proper disposal procedures must be followed in accordance with local regulations.

References

- Complexes of bis[(perfluoroalkyl)

-

A Comparison of Bis[(perfluoroalkyl)sulfonyl]imide Ionomers and Perfluorosulfonic Acid Ionomers for Applications in PEM Fuel-Cell Technology. (2002). ResearchGate. [Link]

- Bis (perfluoroalkanesulfonyl) imides and their salts as surfactants/additives for applications having extreme environments and methods therefor. (2002).

-

Thermal Destruction Pathways and Kinetics for NTf2 and Longer-Chain Bis(perfluoroalkanesulfonyl)imides (Bis-FASIs). (2024). Environmental Science & Technology Letters - ACS Publications. [Link]

-

N-methyl-bis-heptafluorobutyramide. PubChem. [Link]

-

Gas-phase Acidity of Bis[(perfluoroalkyl)sulfonyl]imides. Effects of the Perfluoroalkyl Group on the Acidity. (2014). ResearchGate. [Link]

-

Efficient Mineralization of Lithium Bis(pentafluoroethanesulfonyl)imide and Related Electrolyte Fluorochemicals Using Superheated Water. (2024). ACS Omega. [Link]

-

EI mass spectra of N-alkyl(aryl)-N-perfluoroacyl-amino acids. (2014). ResearchGate. [Link]

-

Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Methyl-bis-heptafluorobutyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-bis-heptafluorobutyramide is a highly fluorinated amide derivative with significant potential in various scientific and industrial applications. Its unique structure, characterized by a central nitrogen atom bonded to a methyl group and two heptafluorobutyryl moieties, imparts properties such as high thermal stability, chemical inertness, and specific volatility, making it a valuable reagent in analytical chemistry, particularly in gas chromatography (GC) as a derivatizing agent. This guide provides a comprehensive overview of the synthesis of N-Methyl-bis-heptafluorobutyramide, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: N-Acylation of Methylamine

The most direct and widely applicable method for the synthesis of N-Methyl-bis-heptafluorobutyramide is the N-acylation of methylamine with two equivalents of heptafluorobutyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptafluorobutyryl chloride. This is followed by the elimination of a chloride ion. The initial product is the mono-acylated intermediate, N-methylheptafluorobutyramide. In the presence of a second equivalent of heptafluorobutyryl chloride and a base to neutralize the generated HCl, a second acylation occurs on the nitrogen atom of the intermediate amide to yield the final product, N-Methyl-bis-heptafluorobutyramide. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Caption: Synthesis pathway of N-Methyl-bis-heptafluorobutyramide.

Experimental Protocol

This protocol details a laboratory-scale synthesis of N-Methyl-bis-heptafluorobutyramide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |

| Methylamine (40% in water) | CH₃NH₂ | 31.06 | 50 | Can also be used as a solution in THF or as gas. |

| Heptafluorobutyryl chloride | C₃F₇COCl | 232.49 | 110 | Highly reactive and corrosive. Handle with care. |

| Triethylamine | (C₂H₅)₃N | 101.19 | 120 | Anhydrous, freshly distilled. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add methylamine (50 mmol, 4.3 mL of a 40% aqueous solution) and anhydrous dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (120 mmol, 16.7 mL) to the stirred solution.

-

-

Addition of Heptafluorobutyryl Chloride:

-

Dissolve heptafluorobutyryl chloride (110 mmol, 25.6 g) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel.

-

Add the heptafluorobutyryl chloride solution dropwise to the cooled methylamine solution over a period of 1 hour, maintaining the temperature at 0-5 °C. A white precipitate of triethylammonium chloride will form.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete diacylation.

-

-

Workup and Extraction:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a pale yellow oil. Purify the crude product by vacuum distillation to obtain N-Methyl-bis-heptafluorobutyramide as a colorless liquid.

-

Caption: Experimental workflow for the synthesis of N-Methyl-bis-heptafluorobutyramide.

Characterization

Due to the limited availability of published experimental data for N-Methyl-bis-heptafluorobutyramide, the following characterization data is based on theoretical predictions and analysis of analogous compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₃F₁₄NO₂ |

| Molecular Weight | 423.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 150-170 °C at atmospheric pressure. |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): A singlet corresponding to the N-methyl protons is expected around δ 3.0-3.5 ppm. The exact chemical shift will be influenced by the strong electron-withdrawing effect of the two heptafluorobutyryl groups.

-

¹³C NMR (CDCl₃, 100 MHz): Signals for the N-methyl carbon (around δ 30-40 ppm), the carbonyl carbons (around δ 160-170 ppm), and the carbons of the heptafluorobutyl chains are expected. The latter will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR (CDCl₃, 376 MHz): Three distinct signals are anticipated for the CF₃, CF₂, and CF₂ groups of the heptafluorobutyl chains. The approximate chemical shifts would be around -81 ppm (t, CF₃), -120 ppm (q), and -127 ppm (m).

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 423. Key fragmentation patterns would likely involve the loss of a heptafluorobutyryl group (C₃F₇CO) or a C₃F₇ radical.

Causality Behind Experimental Choices

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert to the reactants and readily dissolves both the starting materials and the product. Its low boiling point facilitates easy removal during the workup.

-

Base: Triethylamine is a common non-nucleophilic organic base used to scavenge the HCl produced during the acylation reaction. This prevents the protonation of the methylamine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Stoichiometry: A slight excess of heptafluorobutyryl chloride (2.2 equivalents) is used to ensure the complete diacylation of the methylamine. A corresponding excess of the base is also used to neutralize all the generated HCl.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation reaction and to minimize potential side reactions. Allowing the reaction to proceed at room temperature overnight ensures a high conversion to the desired product.

-

Purification: Vacuum distillation is the preferred method for purifying the final product due to its relatively high boiling point and to prevent thermal decomposition that might occur at atmospheric pressure.

Conclusion

The synthesis of N-Methyl-bis-heptafluorobutyramide via the diacylation of methylamine with heptafluorobutyryl chloride is a robust and efficient method. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving a high yield of the pure product. The protocol provided in this guide, along with the underlying scientific principles, offers a solid foundation for researchers and professionals in the field to successfully synthesize and utilize this valuable fluorinated compound. Further experimental work to confirm the spectroscopic data and explore the full range of its applications is encouraged.

References

- General N-Acylation of Amines: For a general overview of N-acylation reactions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

-

Synthesis of N-Acyl Imides: A relevant procedure for the synthesis of imides from amides and acyl chlorides can be found in the following publication

- Title: N-acylation of amides through internal nucleophilic c

- Source: Semantic Scholar

-

URL: [Link]

- Molecular Properties of N-Methyl-bis-heptafluorobutyramide: Title: N-Methyl-bis-heptafluorobutyramide Source: Smolecule

-

Spectroscopic Analysis of Fluorinated Compounds: For general information on the NMR spectroscopy of fluorinated molecules, the following resources are useful

An In-Depth Technical Guide to N-Methyl-bis-heptafluorobutyramide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-bis-heptafluorobutyramide is a highly fluorinated amide that serves as a specialized reagent in analytical chemistry, particularly in the derivatization of polar molecules for gas chromatography (GC) and mass spectrometry (MS). Its chemical structure, characterized by two heptafluorobutyryl groups attached to a central N-methyl nitrogen, imparts unique properties that enhance the volatility and thermal stability of analytes. This guide provides a comprehensive overview of N-Methyl-bis-heptafluorobutyramide, including its chemical identity, physicochemical properties, a proposed synthesis protocol, its mechanism of action as a derivatizing agent, and a general experimental workflow for its application.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Identification

-

Systematic Name: 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide[1]

-

Molecular Weight: 423.10 g/mol [2]

-

PubChem CID: 597974[2]

-

InChI: InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3[1]

-

SMILES: CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)[1]

Molecular Structure

The structure of N-Methyl-bis-heptafluorobutyramide consists of a central nitrogen atom bonded to a methyl group and the carbonyl carbons of two heptafluorobutyryl groups. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl groups, making them excellent electrophiles for acylation reactions.

Physicochemical Properties

A summary of the known physicochemical properties of N-Methyl-bis-heptafluorobutyramide is presented in the table below.

| Property | Value | Source |

| Boiling Point | 171.6 °C at 760 mmHg | Smolecule |

| Flash Point | 57.6 °C | Amadis Chemical |

| Predicted XlogP | 4.4 | PubChem |

Part 2: Synthesis of N-Methyl-bis-heptafluorobutyramide

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for N-Methyl-bis-heptafluorobutyramide.

Step-by-Step Proposed Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylamine in an anhydrous aprotic solvent such as dichloromethane. Add two equivalents of a tertiary amine base, like triethylamine, to act as a proton scavenger.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add two equivalents of heptafluorobutyric anhydride, dissolved in the same solvent, to the reaction mixture via the dropping funnel. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure N-Methyl-bis-heptafluorobutyramide.

Part 3: Application as a Derivatizing Agent

N-Methyl-bis-heptafluorobutyramide is primarily used as an acylation reagent to derivatize compounds containing active hydrogen atoms, such as amines and alcohols, prior to GC-MS analysis. This derivatization process increases the volatility and thermal stability of the analytes, leading to improved chromatographic separation and detection.

Mechanism of Acylation

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of N-Methyl-bis-heptafluorobutyramide. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a stable heptafluorobutyramide anion as a leaving group and forming the acylated analyte.

Caption: Generalized mechanism of acylation using N-Methyl-bis-heptafluorobutyramide.

General Experimental Protocol for Derivatization

-

Sample Preparation: A known amount of the sample containing the analyte (e.g., amine or alcohol) is placed in a reaction vial. If the sample is in a solution, the solvent should be evaporated to dryness under a gentle stream of an inert gas like nitrogen.

-

Reagent Addition: An appropriate volume of an aprotic solvent (e.g., acetonitrile or ethyl acetate) is added to dissolve the sample residue. Subsequently, an excess of N-Methyl-bis-heptafluorobutyramide is added to the vial.

-

Reaction: The vial is tightly sealed and heated at a specific temperature (typically between 60-100 °C) for a defined period (usually 15-60 minutes) to ensure complete derivatization.

-

Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system for analysis.

Part 4: Safety and Handling

N-Methyl-bis-heptafluorobutyramide is a chemical that should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[4] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this reagent. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

References

-

Chemical Label. N-Methyl-bis-heptafluorobutyramide. [Link]

-

US EPA. Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-N-methyl-. [Link]

-

PubChem. N-methyl-bis-heptafluorobutyramide. [Link]

Sources

- 1. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

N-Methyl-bis-heptafluorobutyramide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Methyl-bis-heptafluorobutyramide in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of N-Methyl-bis-heptafluorobutyramide (N-Me-bis-HFB). It is intended for researchers, scientists, and drug development professionals who utilize or are considering this compound in their work. The document delves into the theoretical underpinnings of its solubility, presents available solubility data, and offers a detailed, field-tested protocol for its experimental determination.

Introduction to N-Methyl-bis-heptafluorobutyramide

N-Methyl-bis-heptafluorobutyramide is a highly fluorinated amide. Its structure is characterized by a central nitrogen atom bonded to a methyl group and two heptafluorobutyryl chains. These perfluorinated chains bestow unique physicochemical properties upon the molecule, significantly influencing its interaction with various solvents. Understanding its solubility is paramount for a wide range of applications, including its use as a non-coordinating solvent in electrochemical systems, a component in drug delivery formulations, and a medium for chemical reactions involving sensitive reagents. The low polarity and weak intermolecular forces (primarily London dispersion forces) of the heptafluorobutyl groups dictate its solubility profile, often favoring solvents with similar characteristics.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility. These parameters provide the context for its behavior in solution.

| Property | Value |

| Chemical Formula | C9H4F14NO2 |

| Molecular Weight | 434.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 185-187 °C |

| Density | 1.68 g/cm³ |

| CAS Number | 37561-34-9 |

The Theoretical Basis of Solubility

The solubility of N-Methyl-bis-heptafluorobutyramide is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously.

-

Enthalpy of Mixing (ΔH_mix): This term reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For N-Methyl-bis-heptafluorobutyramide, the strong intramolecular C-F bonds lead to weak intermolecular forces. Consequently, a significant energy input is not required to separate the solute molecules. Favorable dissolution (a small or negative ΔH_mix) occurs when the solvent has similar low polarity and weak intermolecular forces, such as other fluorinated solvents or some aprotic ethers.

-

Entropy of Mixing (ΔS_mix): This term is generally positive, favoring dissolution, as mixing increases the randomness of the system.

The highly fluorinated nature of the molecule means it has a very low propensity for hydrogen bonding (it can act as a hydrogen bond acceptor at the carbonyl oxygens, but not a donor) and dipole-dipole interactions. Its solubility is therefore primarily driven by weak van der Waals and London dispersion forces.

Experimentally Determined Solubility Data

Quantitative solubility data for N-Methyl-bis-heptafluorobutyramide is not extensively published in readily available literature. However, based on its structure and the principles outlined above, a qualitative and estimated solubility profile can be constructed. It is expected to exhibit high solubility in fluorinated solvents and some aprotic organic solvents, with diminishing solubility in more polar and protic solvents, and very poor solubility in non-polar hydrocarbons.

Table of Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, HFE-7100 | High | "Like dissolves like"; similar low polarity and dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Aprotic nature and ability to engage in weak dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Polar aprotic character allows for some interaction. |

| Esters | Ethyl acetate | Moderate | Aprotic nature with some polarity. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | Intermediate polarity. |

| Alcohols | Methanol, Ethanol | Low | Strong hydrogen bonding network of the solvent disfavors interaction. |

| Hydrocarbons | Hexane, Toluene | Very Low | Mismatch in polarity and intermolecular forces (fluorous vs. lipophilic). |

| Aqueous Solvents | Water | Immiscible | Highly hydrophobic and lipophobic nature. |

Standardized Protocol for Equilibrium Solubility Determination

This section provides a robust, self-validating protocol for accurately determining the equilibrium solubility of N-Methyl-bis-heptafluorobutyramide. The causality behind each step is explained to ensure methodological integrity.

5.1. Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantification.

5.2. Materials and Reagents

-

N-Methyl-bis-heptafluorobutyramide (purity >98%)

-

Solvents of interest (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

5.3. Experimental Workflow

An In-depth Technical Guide to the Safety Profile of N-Methyl-bis-heptafluorobutyramide and Its Structural Analogs

Introduction: Navigating Data Gaps in Chemical Safety

This guide, therefore, adopts a scientifically rigorous approach to construct a presumptive safety profile. Instead of presenting a non-existent SDS, we will conduct a comparative toxicological and safety analysis of its closest structural precursors and analogs for which reliable data exists. By examining the hazards of Heptafluorobutyric Acid (the parent acid), Heptafluorobutyramide (the primary amide), and N-Methyl-N-(trimethylsilyl)heptafluorobutyramide (a common derivatizing agent), we can infer the likely risks and necessary precautions for N-Methyl-bis-heptafluorobutyramide. This methodology provides researchers with a robust, evidence-based framework for safe handling, grounded in the principles of chemical causality.

Section 1: Chemical Identification of Target Compound and Analogs

Understanding the structural relationships between the target compound and its analogs is fundamental to inferring its safety profile. The substitution of functional groups on the core heptafluorobutyryl moiety dramatically alters the chemical properties and, consequently, the associated hazards.

| Compound Name | Structure | CAS No. | Molecular Formula | Key Structural Feature |

| N-Methyl-bis-heptafluorobutyramide (Target) | CF₃(CF₂)₃CON(CH₃)CO(CF₂)₃CF₃ | N/A | C₉H₄F₁₄NO₂ | Tertiary imide with two heptafluorobutyryl groups |

| Heptafluorobutyric Acid (HFBA) | CF₃(CF₂)₃COOH | 375-22-4 | C₄HF₇O₂ | Corrosive carboxylic acid group[1][2] |

| Heptafluorobutyramide | CF₃(CF₂)₃CONH₂ | 662-50-0 | C₄H₂F₇NO | Primary amide group[3] |

| N-Methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) | CF₃(CF₂)₃CON(CH₃)Si(CH₃)₃ | 53296-64-3 | C₈H₁₂F₇NOSi | N-methyl amide with a labile trimethylsilyl group[4][5] |

Section 2: A Comparative Analysis of Hazard Identification

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. By comparing the GHS classifications of our analogs, we can predict the likely hazard categories for N-Methyl-bis-heptafluorobutyramide.

| Analog Compound | GHS Pictograms | Signal Word | Hazard Statements (H-Codes) |

| Heptafluorobutyric Acid (HFBA) | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2][6][7] H318: Causes serious eye damage.[2][6][7] H302: Harmful if swallowed.[7] |

| Heptafluorobutyramide | Exclamation Mark | Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H302: Harmful if swallowed.[3] |

| N-Methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) | Flame, Exclamation Mark | Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Expert Analysis & Inferred Hazards for N-Methyl-bis-heptafluorobutyramide:

-

Corrosivity: The extreme corrosivity of HFBA is due to its acidic proton. Neutralizing this to a primary amide (Heptafluorobutyramide) reduces the hazard from "corrosive" to "irritant"[2][3]. It is highly probable that the target compound, being a tertiary imide, will lack the severe corrosive properties of the parent acid.

-

Irritation: All analogs demonstrate skin and eye irritation[3]. This is a common trait for highly fluorinated organic molecules. Therefore, N-Methyl-bis-heptafluorobutyramide should be presumed to be a skin, eye, and likely respiratory tract irritant.

-

Flammability: The flammability of MSHFBA (Flash Point: 33°C) is a significant outlier, likely attributed to the trimethylsilyl group. The target compound lacks this group and is more heavily fluorinated, which typically reduces flammability. It is less likely to be flammable, but this cannot be ruled out without testing.

-

Toxicity: Oral toxicity ("Harmful if swallowed") is noted for the acid and primary amide[3][7]. It is prudent to assume the target compound presents a similar oral toxicity risk.

Section 3: Core Safety Protocols: Handling, Storage, and PPE

Based on the comparative hazard analysis, a unified and cautious approach to handling N-Methyl-bis-heptafluorobutyramide is required. The protocols below are synthesized from the recommendations for the analogs and represent a self-validating system of maximum precaution.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of the compound must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The rationale is twofold: it mitigates the high inhalation risk associated with fluorinated compounds and protects against unknown vapor pressure and potential respiratory irritation.

-

Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood[6][8].

Personal Protective Equipment (PPE): The Last Line of Defense

The choice of PPE is dictated by the most severe potential hazard identified among the analogs, which is the corrosivity of HFBA and the flammability/irritation of MSHFBA.

-

Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's breakthrough time for highly fluorinated compounds. Double-gloving is recommended for extended operations.

-

Eye/Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory[9]. A full-face shield must also be worn over the goggles whenever there is a risk of splashes or aerosol generation[2].

-

Skin and Body Protection: An acid-resistant or flame-retardant laboratory coat is required. Ensure clothing is long-sleeved and fully buttoned. For any task with a significant spill risk, a chemical-resistant apron should be added.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is any potential for exposure outside of this control (e.g., large-scale work, spill cleanup), a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary[10].

Storage and Handling Procedures

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][8][10]. The storage area should be designated for corrosive or irritant materials. Keep away from incompatible materials such as strong bases and oxidizing agents[1].

-

Safe Handling: Avoid contact with skin, eyes, and clothing[1][9]. Do not breathe vapors or mists[2][8]. Wash hands thoroughly after handling, even if gloves were worn[2]. Contaminated work clothing should not be allowed out of the workplace.

Section 4: Emergency Response Workflows

In the event of an accidental release or exposure, a rapid and informed response is critical. The following workflows are designed to address the most likely scenarios based on the properties of the chemical analogs.

Workflow Diagram: Accidental Spill Response

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

The following steps are a consolidation of best practices derived from the SDS of all analogs[1][2][7][11].

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][2].

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water for at least 15-20 minutes[2]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[2][11].

-

Ingestion: Do NOT induce vomiting due to the risk of perforation[2][7][11]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].

Section 5: Summary of Physicochemical & Toxicological Data

This table summarizes known data from the analogs to provide a reference frame for the expected properties of N-Methyl-bis-heptafluorobutyramide.

| Property | Heptafluorobutyric Acid (HFBA) | N-Methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) | Heptafluorobutyramide |

| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[12] | White solid[10] |

| Molecular Weight | 214.04 g/mol [2] | 299.26 g/mol [4][5] | 213.05 g/mol [3] |

| Boiling Point | 120 °C @ 1007 hPa[11] | 148 °C[5][13] | Not Available |

| Density | 1.645 g/mL @ 25 °C[11] | 1.254 g/mL @ 25 °C[5][13] | Not Available |

| Flash Point | Not Available | 33 °C / 91.4 °F (closed cup) | Not Available |

| Solubility | Miscible with water[1] | Reacts with water | No information available[10] |

| Carcinogenicity | Not listed by IARC, NTP, or ACGIH[1][11] | Not listed by IARC or NTP | Not classified[10] |

| Acute Toxicity | Harmful if swallowed[7] | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9] | Harmful if swallowed[3] |

| Hazardous Decomposition | Carbon oxides, Hydrogen fluoride gas[1][7] | Carbon oxides, Nitrogen oxides, Hydrogen fluoride, Silicon oxides | Carbon oxides, Nitrogen oxides, Hydrogen fluoride |

Conclusion and Final Recommendations

While a specific Safety Data Sheet for N-Methyl-bis-heptafluorobutyramide is not publicly available, a rigorous comparative analysis of its structural analogs provides a strong foundation for establishing safe laboratory practices.

The inferred safety profile suggests that N-Methyl-bis-heptafluorobutyramide should be handled as, at minimum, a hazardous substance that is harmful if swallowed and causes significant skin, eye, and respiratory tract irritation. The potential for thermal decomposition to release highly toxic hydrogen fluoride gas necessitates the universal use of a chemical fume hood and appropriate PPE.

For any researcher synthesizing or utilizing this compound, it is imperative to treat it with the highest degree of caution. The protocols outlined in this guide represent a baseline for safe handling. If this compound is acquired from a commercial supplier, a formal, compound-specific SDS must be requested and followed. In the absence of definitive data, the principle of precaution must always govern experimental practice.

References

- Material Safety Data Sheet - Heptafluorobutyric Acid, 99%. (n.d.). Cole-Parmer.

- Safety Data Sheet - Heptafluorobutyric Acid. (2023, September 25). MP Biomedicals.

- Safety Data Sheet - Heptafluorobutyric Acid. (2025, September 24). Sigma-Aldrich.

- Safety Data Sheet - Heptafluorobutyric acid. (2022, September 2). CPAChem.

- Safety Data Sheet - Heptafluorobutyric acid. (2025, June 25). Merck Millipore.

- Safety Data Sheet - Heptafluorobutyric acid. (2025, June 25). Sigma-Aldrich.

- Safety Data Sheet - N-Methyl-bis(trifluoroacetamide). (2012, March 14). Fisher Scientific.

- N-Methyl-N-(trimethylsilyl)heptafluorobutanamide. (n.d.). CymitQuimica.

- Safety Data Sheet - 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. (2025, December 4). Sigma-Aldrich.

- Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.

- Heptafluorobutyramide | C4H2F7NO | CID 12626. (n.d.). PubChem, NIH.

- N-Methyl-N-trimethylsilylheptafluorobutyramide | C8H12F7NOSi | CID 2775707. (n.d.). PubChem, NIH.

- Safety Data Sheet - N-methylmaleimide. (2025, November 6). Sigma-Aldrich.

- N-Methyl-N-trimethylsilylheptafluorobutyramide for GC derivatization. (n.d.). Sigma-Aldrich.

- Safety Data Sheet - 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2022, September 15). Iolitec.

- N-METHYL-N-TRIMETHYLSILYLHEPTAFLUOROBUTYRAMIDE CAS#: 53296-64-3. (n.d.). ChemicalBook.

- N-Methyl-N-trimethylsilylheptafluorobutyramide for GC derivatization Safety Information. (n.d.). Sigma-Aldrich.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. mpbio.com [mpbio.com]

- 3. Heptafluorobutyramide | C4H2F7NO | CID 12626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-N-trimethylsilylheptafluorobutyramide | C8H12F7NOSi | CID 2775707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-N-trimethylsilylheptafluorobutyramide for GC derivatization, LiChropur , = 90 GC 53296-64-3 [sigmaaldrich.com]

- 6. cpachem.com [cpachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. iolitec.de [iolitec.de]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. N-Methyl-N-(trimethylsilyl)heptafluorobutanamide [cymitquimica.com]

- 13. N-METHYL-N-TRIMETHYLSILYLHEPTAFLUOROBUTYRAMIDE CAS#: 53296-64-3 [amp.chemicalbook.com]

The Definitive Guide to N-Methyl-bis-heptafluorobutyramide (MBHFBA) Derivatization: Mechanism and Application

This technical guide provides a comprehensive exploration of the mechanism of action and practical application of N-Methyl-bis-heptafluorobutyramide (MBHFBA) as a derivatizing agent, particularly within the context of gas chromatography (GC) analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry of MBHFBA-mediated acylation, offers a detailed experimental protocol for its use, and presents relevant quantitative data to support its efficacy.

Introduction: The Imperative of Derivatization in Gas Chromatography

Gas chromatography is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity. However, many compounds of interest, particularly those containing polar functional groups such as amines, alcohols, and thiols, are not directly amenable to GC analysis. Their inherent polarity leads to poor volatility, thermal instability, and undesirable interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and inaccurate quantification.[1]

Derivatization is a chemical modification process that transforms these problematic analytes into more suitable forms for GC analysis.[1] By replacing active hydrogens on polar functional groups with less polar moieties, derivatization enhances the volatility and thermal stability of the analyte.[1] Furthermore, the introduction of specific chemical groups, such as the fluorinated chains provided by MBHFBA, can significantly improve the sensitivity of detection, especially with an electron capture detector (ECD).[1]

The Acylation Advantage: N-Methyl-bis-heptafluorobutyramide (MBHFBA)

Among the various derivatization strategies, acylation with fluorinated reagents is a widely employed technique.[2][3] MBHFBA is a powerful acylating agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to form stable and highly volatile heptafluorobutyryl (HFB) derivatives.

The primary advantage of using a bis-amide reagent like MBHFBA lies in its reaction byproducts. Unlike fluorinated anhydrides (e.g., heptafluorobutyric anhydride, HFBA) or acyl halides, which produce acidic byproducts that can damage the GC column and interfere with analysis, MBHFBA yields a neutral and volatile byproduct, N-methylheptafluorobutyramide.[4] This eliminates the need for a separate step to remove acidic residues, streamlining the sample preparation process.

The Core Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction with MBHFBA proceeds via a well-established nucleophilic acyl substitution mechanism. This two-step process involves the initial attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The reaction is initiated by the lone pair of electrons on the nitrogen atom of a primary or secondary amine (or the oxygen of a hydroxyl group) acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of the MBHFBA molecule. This results in the formation of an unstable tetrahedral intermediate where the carbonyl double bond is broken.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate then collapses. The double bond between the carbon and oxygen is reformed, and the N-methylheptafluorobutyramide group is expelled as a stable, neutral leaving group. The final products are the heptafluorobutyryl-derivatized analyte and N-methylheptafluorobutyramide.

Caption: Experimental workflow for amphetamine derivatization with MBHFBA.

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative data obtained from the analysis of amphetamines derivatized with heptafluorobutyric anhydride (HFBA), which is expected to be highly comparable to derivatization with MBHFBA. [5][6][7]

| Analyte | Recovery Efficiency (%) [5] | Limit of Quantification (LOQ) (ng/mL) [6][7] | Linearity (r²) [5] |

|---|---|---|---|

| Amphetamine (AMP) | 78.6 - 85.8 | 2.5 - 25 | > 0.99 |

| Methamphetamine (MA) | 82.0 - 86.2 | 2.5 - 15 | > 0.99 |

| MDMA | 80.4 - 86.9 | 2.5 - 60 | > 0.99 |

| MDA | 77.5 - 82.5 | 2.5 - 60 | > 0.99 |

Mass Spectra: The heptafluorobutyryl derivatives of amphetamines produce characteristic fragmentation patterns in mass spectrometry, which are essential for their identification and quantification. The principal fragmentation often occurs at the α and β-carbon bonds relative to the nitrogen atom. [6]

Conclusion: A Superior Reagent for Amine Derivatization

N-Methyl-bis-heptafluorobutyramide stands out as a highly effective and efficient derivatizing agent for the GC analysis of compounds containing primary and secondary amine functionalities. Its mechanism of action, a clean nucleophilic acyl substitution, results in stable, volatile derivatives with the significant advantage of producing a neutral, non-interfering byproduct. This simplifies sample preparation and enhances the longevity of the analytical column. The provided experimental protocol, based on established methods for analogous reagents, offers a robust starting point for the successful implementation of MBHFBA in a research or drug development setting, leading to reliable and sensitive analytical results.

References

- Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis, 13(3).

- Hsieh, Y. Z., et al. (2011). Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 35(3), 162-9.

- Supelco. (n.d.).

- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533.

- Saba, A., et al. (2017). Practically, gas chromatography-mass spectrometry (GC-MS) analysis of amphetamines and cathinones without derivatization do not confer satisfactory chromatographic behavior.

- Das, A., & Weng, N. (2018). Derivatization in bioanalysis: To need or not to need?. Bioanalysis, 10(14), 1099-1102.

- Knapp, D. R. (1979).

Sources

- 1. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. jfda-online.com [jfda-online.com]

- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methyl-bis-heptafluorobutyramide for Derivatizing Alcohols and Thiols

Foreword: Navigating the Landscape of Analytical Derivatization

In the realm of analytical chemistry, particularly in chromatographic analysis, the ability to detect and accurately quantify trace levels of compounds is paramount. Alcohols and thiols, ubiquitous in biological and environmental matrices, often present a challenge due to their polarity and, in some cases, thermal instability. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and unreliable quantification when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone of modern analytical workflows. This guide focuses on a potent, yet often overlooked, acylating agent: N-Methyl-bis-heptafluorobutyramide (MBHFBA). As a senior application scientist, my objective is to provide not just a set of protocols, but a comprehensive understanding of the causality behind the use of MBHFBA, its mechanism of action, and its place within the broader context of derivatization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for alcohols and thiols.

The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS

The primary goal of derivatizing polar compounds like alcohols and thiols for GC-MS analysis is to transform them into more volatile and thermally stable analogues.[1] This is achieved by masking the active hydrogen on the hydroxyl (-OH) or sulfhydryl (-SH) groups. The key advantages of this chemical modification include:

-

Increased Volatility: By replacing the polar -OH or -SH group with a less polar functional group, the intermolecular hydrogen bonding that contributes to a higher boiling point is eliminated. This allows the analyte to be more readily vaporized in the GC inlet.[1]

-

Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, leading to sharper, more symmetrical peaks and improved resolution.

-

Enhanced Sensitivity: The introduction of fluorinated groups, such as the heptafluorobutyryl group from MBHFBA, can significantly enhance the response of an electron capture detector (ECD). For mass spectrometry, the derivatization increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a region of the spectrum with less background noise, thereby improving the signal-to-noise ratio.

-

Structural Elucidation: The fragmentation patterns of the derivatized analytes in the mass spectrometer can provide valuable structural information.

N-Methyl-bis-heptafluorobutyramide (MBHFBA): A Potent Acylating Agent

N-Methyl-bis-heptafluorobutyramide is a highly reactive acylating agent belonging to the class of perfluoroacyl amides. It is a homolog of the more commonly known N-methyl-bis(trifluoroacetamide) (MBTFA). MBHFBA possesses two heptafluorobutyryl groups attached to a central nitrogen atom, making it an efficient donor of a heptafluorobutyryl group.

A Note on Nomenclature: Distinguishing MBHFBA from MSHFBA

It is crucial to distinguish N-Methyl-bis-heptafluorobutyramide (MBHFBA), an acylating agent , from the similarly named N-Methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA). The latter is a silylating agent , which introduces a trimethylsilyl (TMS) group, not a heptafluorobutyryl group.[2] While both are used for derivatization, their reactivity and the nature of the resulting derivatives are fundamentally different.

Mechanism of Derivatization

The derivatization of alcohols and thiols with MBHFBA proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of the alcohol's hydroxyl group or the sulfur of the thiol's sulfhydryl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of MBHFBA. This leads to the transfer of a heptafluorobutyryl group to the alcohol or thiol, forming a stable heptafluorobutyryl ester or thioester, respectively. The other product of the reaction is the neutral and volatile N-methylheptafluorobutyramide.[3]

A significant advantage of using bis-acylamides like MBHFBA is that the reaction byproducts are neutral and generally do not interfere with the chromatography, unlike reactions with acid anhydrides (e.g., heptafluorobutyric anhydride, HFBA), which produce acidic byproducts that may need to be removed prior to analysis.[1]

Caption: General workflow of MBHFBA derivatization.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the derivatization of alcohols and thiols using MBHFBA. As with any analytical method, optimization of reaction conditions (temperature, time, and reagent concentration) is recommended for specific analytes and matrices.

General Protocol for Derivatization with MBHFBA

This protocol is adapted from general procedures for perfluoroacyl amides.[3]

Materials:

-

N-Methyl-bis-heptafluorobutyramide (MBHFBA)

-

Sample containing the alcohol or thiol analyte (dried)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or pyridine) - Note: Pyridine can act as a catalyst.

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator (optional)

Procedure:

-

Sample Preparation: Ensure the sample is free of water, as moisture can hydrolyze the derivatizing reagent. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen.

-

Reagent Addition: To approximately 1-2 mg of the dried sample in a reaction vial, add a suitable solvent to dissolve the analyte (e.g., 100 µL of ethyl acetate). Add an excess of MBHFBA (e.g., 50-100 µL). For compounds that are difficult to dissolve, a solvent mixture may be necessary. A common ratio of solvent to MBHFBA is 4:1.[3]

-

Reaction: Tightly cap the vial and vortex thoroughly.

-

For many reactive alcohols and thiols, the reaction may proceed to completion at room temperature within 15-30 minutes.

-

For less reactive or sterically hindered compounds, heating is required. A typical condition is to heat the reaction mixture at 70-120°C for 30-60 minutes.[3]

-

-

Analysis: After cooling to room temperature, the reaction mixture can often be directly injected into the GC-MS system.[3] If necessary, the sample can be diluted with an appropriate solvent prior to injection.

Self-Validation and Quality Control:

-

Analyte Disappearance: Monitor the disappearance of the underivatized analyte peak in the chromatogram to assess reaction completion.

-

Derivative Formation: Confirm the formation of the expected derivative peak with the correct retention time and mass spectrum.

-

Calibration Standards: Derivatize a series of calibration standards to create a calibration curve for quantitative analysis.

-

Internal Standards: The use of a suitable internal standard (e.g., a deuterated analog of the analyte) is highly recommended for accurate quantification. The internal standard should be added to the sample prior to the derivatization step.

Caption: Step-by-step experimental workflow for MBHFBA derivatization.

GC-MS Analysis of Heptafluorobutyryl Derivatives

Chromatographic Considerations

The resulting heptafluorobutyryl esters and thioesters are significantly less polar and more volatile than their parent compounds. Non-polar or semi-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are generally well-suited for the separation of these derivatives. The temperature program of the GC oven should be optimized to ensure good separation of the derivatized analytes from any solvent peaks and other components in the sample matrix.

Mass Spectral Fragmentation

The mass spectra of heptafluorobutyryl derivatives are often characterized by prominent fragment ions that are useful for identification and quantification.

For Alcohol Derivatives (Heptafluorobutyryl Esters):

-

Alpha Cleavage: A common fragmentation pathway for esters is cleavage of the bond alpha to the carbonyl group, leading to the formation of the heptafluorobutyryl cation (C₃F₇CO⁺) at m/z 197.

-

McLafferty Rearrangement: If the alcohol moiety has a gamma-hydrogen, a McLafferty rearrangement can occur.

-

Loss of the Heptafluorobutyryl Group: Cleavage of the ester bond can result in a fragment ion corresponding to the alcohol moiety.

-

Characteristic Ions: The presence of the C₃F₇⁺ ion at m/z 169 is also a strong indicator of a heptafluorobutyryl derivative.

For Thiol Derivatives (Heptafluorobutyryl Thioesters):

The fragmentation of thioesters is similar to that of esters, with some key differences:

-

Alpha Cleavage: Cleavage alpha to the carbonyl group will also produce the C₃F₇CO⁺ ion at m/z 197.

-

Cleavage of the C-S Bond: Cleavage of the bond between the carbonyl carbon and the sulfur atom can lead to the formation of a resonance-stabilized acylium ion and a thiol radical.

-

Fragmentation of the Thiol Moiety: The fragmentation pattern will also be influenced by the structure of the original thiol.

Comparative Analysis and Field-Proven Insights

While MBHFBA is a powerful derivatizing agent, it is important to understand its characteristics in relation to other common reagents.

| Reagent Class | Example Reagents | Byproducts | Reactivity | Derivative Stability |

| Perfluoroacyl Amides | MBHFBA , MBTFA | Neutral Amides | High | High |

| Perfluoroacid Anhydrides | HFBA, PFPA, TFAA | Carboxylic Acids | Very High | High |

| Silylating Agents | BSTFA, MSTFA, MSHFBA | Neutral | Very High | Moisture Sensitive |

Table 1: Comparison of Common Derivatizing Agent Classes

Expert Insights:

-

MBHFBA vs. HFBA: The primary advantage of MBHFBA over heptafluorobutyric anhydride (HFBA) is the formation of a neutral, non-interfering byproduct.[1] With HFBA, the heptafluorobutyric acid byproduct is acidic and can be detrimental to the GC column over time if not removed. However, HFBA is often more readily available and less expensive.

-

MBHFBA vs. Silylating Agents: Silylating agents like BSTFA and MSTFA are excellent for derivatizing a wide range of polar compounds.[4] Their primary drawback is the moisture sensitivity of the resulting derivatives. Heptafluorobutyryl derivatives formed from MBHFBA are generally more stable and less susceptible to hydrolysis. The choice between acylation with MBHFBA and silylation will often depend on the specific analytes, the sample matrix, and the required stability of the derivatives.

-

Choice of Fluorinated Acyl Group: The heptafluorobutyryl group of MBHFBA provides a larger mass shift and potentially better chromatographic separation for some analytes compared to the trifluoroacetyl group from its lower homolog, MBTFA.

Conclusion: A Valuable Tool in the Analytical Chemist's Arsenal

N-Methyl-bis-heptafluorobutyramide is a highly effective derivatizing agent for the analysis of alcohols and thiols by GC-MS. Its ability to produce stable, volatile derivatives with excellent chromatographic properties makes it a valuable tool for researchers in diverse fields, from drug development to environmental analysis. While less common than some other reagents, its distinct advantages, particularly the formation of neutral byproducts, warrant its consideration when developing robust and reliable analytical methods. By understanding the underlying principles of the derivatization reaction and carefully optimizing the experimental conditions, scientists can leverage the power of MBHFBA to achieve sensitive and accurate quantification of challenging polar analytes.

References

- Kushnir, M. M., et al. (2002). Evaluation of propionic anhydride, N-methyl-bis(trifluoroacetamide), heptafluorobutyric anhydride, and N,O-bis(trimethylsilyl)trifluoroacetamide for the gas chromatographic-mass spectrometric analysis of 6-acetylmorphine. Journal of Analytical Toxicology, 26(1), 1-6.

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

- BenchChem. (2025). Application Note: Protocol for Derivatization of 3-Methyl-1-butanethiol for Gas Chromatography (GC) Analysis.

- ResearchGate. (n.d.). Fragmentation of thiols. (A) Fragmentation of tagged cysteine (B)....

- Mohamed, K. M., & Al-Hazmi, M. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533.

- Kumpaty, H. J., et al. (2003). A mild and efficient one-pot synthesis of N-methyl secondary amines. Tetrahedron Letters, 44(30), 5649-5651.

- Ohio University. (n.d.). GC Derivatization.

- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.

- Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. Retrieved from a relevant Thermo Fisher Scientific URL.

- Tureček, F., & Gu, M. (2009). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Journal of the American Society for Mass Spectrometry, 20(8), 1513–1524.

- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-trimethylsilylheptafluorobutyramide. Retrieved from [Link]

- Donike, M. (1973). [Acylation with bis(acylamides). N-methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), two new reagents for trifluoroacetylation].

Sources

N-Methyl-bis-heptafluorobutyramide stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-Methyl-bis-heptafluorobutyramide (MBHFBA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the stability and optimal storage conditions for N-Methyl-bis-heptafluorobutyramide. As a potent derivatizing agent, its integrity is paramount for reproducible and accurate analytical results. This guide moves beyond standard safety data sheet (SDS) information to provide a deeper understanding of the molecule's chemical vulnerabilities and the rationale behind recommended handling protocols.

Section 1: Core Chemical and Physical Properties

N-Methyl-bis-heptafluorobutyramide, also known as MBHFBA, is a high-molecular-weight silylating agent. Its primary application is in analytical chemistry, particularly for gas chromatography (GC), where it derivatizes polar functional groups to increase their volatility and thermal stability. Understanding its fundamental properties is the first step in ensuring its effective use.

Key physical and chemical data for N-Methyl-bis-heptafluorobutyramide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 685-27-8 (Note: This CAS is for a related compound, MBTFA) | [1] |

| Synonyms | MBTFA | [1] |

| Appearance | Colorless Liquid | [2][3] |

| Molecular Formula | C9H4F14N2O2 (for MBTFA, structure inferred from name) | - |

| Boiling Point | 148 °C | [3][4] |

| Density | 1.254 g/mL at 25 °C | [3][4] |

| Flash Point | 33 °C (91.4 °F) - Closed Cup | [4] |

| Refractive Index | n20/D 1.353 | [3][4] |

Section 2: Chemical Stability and Potential Degradation Pathways

The stability of N-Methyl-bis-heptafluorobutyramide is intrinsically linked to its chemical structure. The molecule contains two heptafluorobutyramide groups attached to a central nitrogen atom, which makes it an effective acylating agent. However, certain functional groups within its structure are susceptible to degradation under specific conditions.

Primary Degradation Pathway: Hydrolysis

The most significant vulnerability of N-Methyl-bis-heptafluorobutyramide is its susceptibility to hydrolysis. The amide linkages are the primary sites for this reaction. In the presence of water, the amide bond can be cleaved, leading to the formation of heptafluorobutyric acid and N-methylheptafluorobutyramide. This process is accelerated by the presence of acids or bases, which act as catalysts.

Causality: The carbon atom of the carbonyl group in the amide is electrophilic and is susceptible to nucleophilic attack by water. The highly electronegative fluorine atoms on the butyryl chain further increase the electrophilicity of the carbonyl carbon, making the amide bond more susceptible to cleavage than in non-fluorinated amides.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Hydrolytic degradation of N-Methyl-bis-heptafluorobutyramide.

Thermal Decomposition

As indicated by safety data, overheating should be avoided.[1] High temperatures can cause the molecule to decompose, leading to the release of hazardous gases.

-

Hazardous Decomposition Products: Upon thermal decomposition, N-Methyl-bis-heptafluorobutyramide can release Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Gaseous hydrogen fluoride (HF).[1] The generation of highly corrosive HF gas is a significant concern at elevated temperatures.

Incompatible Materials

To ensure the stability of the reagent, contact with incompatible materials must be strictly avoided.

-

Strong Oxidizing Agents: Can cause a vigorous, potentially explosive reaction.

-

Strong Acids and Bases: As mentioned, these substances catalyze the hydrolysis of the amide bonds, leading to rapid degradation of the reagent.[1]

-

Water/Moisture: Direct contact with water or exposure to moist air will initiate hydrolysis.[1]

Section 3: Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of degradation and ensure the long-term stability and performance of N-Methyl-bis-heptafluorobutyramide.

Optimal Storage Conditions

Proper storage is the most critical factor in maintaining the integrity of the reagent.

-

Temperature: Store in a cool location. For long-term stability, refrigeration at 2-8°C is recommended, a standard practice for many silylating and acylating reagents to reduce the rate of any potential degradation reactions.[5][6]

-

Atmosphere: The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon).[7] This displaces moisture and oxygen, preventing hydrolysis and potential oxidative reactions. Vials should have tight-fitting septa to maintain this inert atmosphere.

-

Location: Store in a designated flammables area due to its low flash point.[1] The storage area must be dry, cool, and well-ventilated.[1]

-

Container: Always keep the container tightly closed to prevent the ingress of atmospheric moisture.[1][7]

Safe Handling Workflow

Adherence to a strict handling workflow is essential to prevent contamination, degradation, and ensure user safety.

Caption: Safe handling workflow for N-Methyl-bis-heptafluorobutyramide.

Section 4: Experimental Protocol for Stability Assessment

For applications requiring stringent quality control, such as in regulated drug development, it may be necessary to perform a formal stability study. The following protocol outlines a general approach for assessing the stability of N-Methyl-bis-heptafluorobutyramide.

Objective

To quantify the degradation of N-Methyl-bis-heptafluorobutyramide over time under various storage conditions (e.g., refrigerated, room temperature, and accelerated aging).

Methodology

-

Aliquot Preparation: Upon receiving a new bottle of the reagent, aliquot it into several smaller, amber glass vials with PTFE-lined septa under an inert argon or nitrogen atmosphere.

-

Storage Conditions:

-

Control: -20°C (or -80°C)

-

Recommended: 2-8°C

-

Room Temperature: 20-25°C

-

Accelerated: 40°C

-

-

Time Points: Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

Analytical Method: Use a validated Gas Chromatography (GC) method with a Flame Ionization Detector (FID) to determine the purity of the reagent.

-

Procedure at Each Time Point:

-

Remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare a sample for GC analysis by diluting in a suitable, dry solvent (e.g., anhydrous acetonitrile or ethyl acetate).

-

Analyze the sample and determine the peak area percentage of the main N-Methyl-bis-heptafluorobutyramide peak.

-

-

Data Analysis: Plot the purity (%) against time for each storage condition. Degradation is indicated by a decrease in the main peak area and the potential appearance of new peaks corresponding to degradation products.

Stability Study Workflow Diagram

Caption: Workflow for a formal stability study of the reagent.

Conclusion

The chemical integrity of N-Methyl-bis-heptafluorobutyramide is critical for its function as a derivatizing agent. Its primary vulnerability is hydrolytic degradation, which is exacerbated by moisture, acids, and bases. Thermal decomposition is also a concern at elevated temperatures. Strict adherence to storage conditions—specifically, refrigeration (2-8°C) under an inert, dry atmosphere—and meticulous handling protocols are essential for maximizing its shelf-life and ensuring the validity of experimental results. For critical applications, a formal stability study is recommended to validate storage procedures.

References

-

Fisher Scientific. (2012-03-14). SAFETY DATA SHEET: N-Methyl-bis(trifluoroacetamide).

-

Fisher Scientific. (2012-03-23). SAFETY DATA SHEET.

-

PubChem. N-Methyl-N-trimethylsilylheptafluorobutyramide. National Center for Biotechnology Information.

-

Sigma-Aldrich. N-Methyl-N-trimethylsilylheptafluorobutyramide for GC derivatization, LiChropur, ≥ 90% GC 53296-64-3.

-

CymitQuimica. N-Methyl-N-(trimethylsilyl)heptafluorobutanamide.

-

Alfa Chemistry. CAS 53296-64-3 N-Methyl-N-(trimethylsilyl)heptafluorobutyramide.

-

ChemicalBook. N-METHYL-N-TRIMETHYLSILYLHEPTAFLUOROBUTYRAMIDE CAS#: 53296-64-3.

-

Carl ROTH. (2024-03-02). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide.

-

PubChem. Elucidating the pathways of degradation of denagliptin. National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. N-Methyl-N-trimethylsilylheptafluorobutyramide | CAS 53296-64-3.

-

Sigma-Aldrich. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97% 77377-52-7.

-

Fluoropharm. 53296-64-3 | N-Methyl-N-(trimethylsilyl)heptafluorobutyramide.

-

Sigma-Aldrich. N-Methyl-N-trimethylsilylheptafluorobutyramide for GC derivatization, LiChropur, ≥ 90% GC 53296-64-3.

-

Sigma-Aldrich. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur, ≥ 98.5% 24589-78-4.

Sources

- 1. fishersci.com [fishersci.com]

- 2. N-Methyl-N-(trimethylsilyl)heptafluorobutanamide [cymitquimica.com]

- 3. N-METHYL-N-TRIMETHYLSILYLHEPTAFLUOROBUTYRAMIDE CAS#: 53296-64-3 [amp.chemicalbook.com]

- 4. N -甲基- N -三甲基硅基七氟丁胺 derivatization grade (GC derivatization), LiChropur™, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97 77377-52-7 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methyl-bis-heptafluorobutyramide

This guide provides a comprehensive overview of N-Methyl-bis-heptafluorobutyramide, a specialized reagent primarily utilized in analytical chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and a validated protocol for its use in derivatization procedures for gas chromatography.

Introduction

N-Methyl-bis-heptafluorobutyramide is a highly fluorinated amide that serves as a potent acylation reagent.[1] Its principal application lies in the chemical modification, or derivatization, of analytes to enhance their volatility and thermal stability, making them amenable to analysis by gas chromatography (GC), particularly with mass spectrometry (MS) detection. The introduction of two heptafluorobutyryl groups significantly increases the molecular weight of the analyte and can improve ionization efficiency, leading to lower detection limits for a variety of compounds, including drug metabolites and other small molecules.[1]

Core Molecular and Physical Properties

The fundamental characteristics of N-Methyl-bis-heptafluorobutyramide are summarized below. Understanding these properties is crucial for its effective application and safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₁₄NO₂ | [1][2] |

| Molecular Weight | 423.1 g/mol | [1][2] |